Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate
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Overview
Description
Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
The synthesis of thiophene derivatives, including Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate, typically involves several key reactions. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often require specific reaction conditions such as the use of sulfurizing agents like phosphorus pentasulfide (P4S10) or thioglycolic acid derivatives under basic conditions .
Chemical Reactions Analysis
Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Additionally, its unique structural properties make it useful in material science for developing organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic .
Properties
Molecular Formula |
C22H26N2O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H26N2O4S/c1-3-28-22(27)18-14(2)19(20(26)23-16-11-7-8-12-16)29-21(18)24-17(25)13-15-9-5-4-6-10-15/h4-6,9-10,16H,3,7-8,11-13H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
DFEYQDCFENWYBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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